4-Bromo-2-(methylsulfonyl)pyridine

Description

BenchChem offers high-quality 4-Bromo-2-(methylsulfonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(methylsulfonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

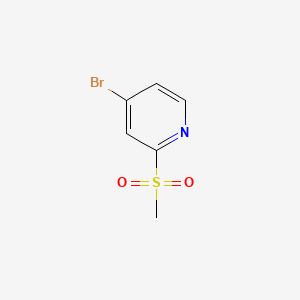

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTXDFHKOLQWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700097 | |

| Record name | 4-Bromo-2-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-93-7 | |

| Record name | 4-Bromo-2-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(methylsulphonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)pyridine: A Key Building Block in Modern Drug Discovery

CAS Number: 1209459-93-7

Introduction: The Strategic Importance of 4-Bromo-2-(methylsulfonyl)pyridine in Medicinal Chemistry

4-Bromo-2-(methylsulfonyl)pyridine is a strategically important heterocyclic building block in the field of medicinal chemistry. Its pyridine core is a common motif in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The unique arrangement of a bromine atom at the 4-position and a methylsulfonyl group at the 2-position provides medicinal chemists with a versatile scaffold for the synthesis of complex molecules, particularly in the development of novel kinase inhibitors for the treatment of cancer and other proliferative diseases.[2]

The electron-withdrawing nature of the methylsulfonyl group makes the pyridine ring susceptible to nucleophilic aromatic substitution, while the bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This dual reactivity allows for the sequential and regioselective introduction of diverse functionalities, enabling the systematic exploration of chemical space in lead optimization campaigns. This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Bromo-2-(methylsulfonyl)pyridine for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of 4-Bromo-2-(methylsulfonyl)pyridine in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1209459-93-7 | |

| Molecular Formula | C₆H₆BrNO₂S | |

| Molecular Weight | 236.09 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Safety and Handling:

While a comprehensive safety profile is not available, the Globally Harmonized System (GHS) hazard statements for this compound include warnings for acute toxicity if swallowed, in contact with skin, or inhaled. It is also classified as a skin and eye irritant and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

A Plausible and Well-Supported Synthetic Route

Step 1: Synthesis of 4-Bromo-2-(methylthio)pyridine

The initial step involves the displacement of a suitable leaving group, such as a chlorine atom, from the 2-position of a 4-bromopyridine precursor with a methylthio nucleophile. 2-Chloro-4-bromopyridine is a logical starting material for this transformation.

Reaction Scheme:

Caption: Synthesis of 4-Bromo-2-(methylthio)pyridine.

Detailed Experimental Protocol (Hypothetical):

-

To a solution of 4-bromo-2-chloropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere of nitrogen, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-2-(methylthio)pyridine.

Causality Behind Experimental Choices:

-

Solvent: DMF is an excellent polar aprotic solvent for nucleophilic aromatic substitution reactions, as it effectively solvates the sodium cation without solvating the thiomethoxide nucleophile, thereby increasing its nucleophilicity.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the thiomethoxide nucleophile.

-

Workup: The aqueous workup and extraction are standard procedures to remove the DMF solvent and any inorganic byproducts.

Step 2: Oxidation to 4-Bromo-2-(methylsulfonyl)pyridine

The second and final step is the oxidation of the intermediate methylthioether to the corresponding methylsulfone. A variety of oxidizing agents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.

Reaction Scheme:

Caption: Oxidation to 4-Bromo-2-(methylsulfonyl)pyridine.

Detailed Experimental Protocol (Hypothetical):

-

Dissolve 4-bromo-2-(methylthio)pyridine (1.0 eq) in dichloromethane (DCM, 0.2 M) and cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add m-CPBA (2.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield 4-bromo-2-(methylsulfonyl)pyridine.

Causality Behind Experimental Choices:

-

Oxidizing Agent: m-CPBA is a widely used and reliable reagent for the oxidation of sulfides to sulfones. The use of slightly more than two equivalents ensures the complete conversion of the intermediate sulfoxide to the desired sulfone.

-

Solvent: DCM is a common solvent for m-CPBA oxidations as it is relatively inert and allows for easy workup.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the oxidation reaction.

-

Quenching: The sodium bicarbonate wash is essential to neutralize the meta-chlorobenzoic acid byproduct.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The strategic placement of the reactive bromine and the activating methylsulfonyl group makes 4-Bromo-2-(methylsulfonyl)pyridine a highly valuable building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

A closely related analog, 4-bromo-2-(methylsulfonyl)pyrimidine, is utilized as a key intermediate in the development of kinase inhibitors for cancer therapy.[3] This suggests that 4-Bromo-2-(methylsulfonyl)pyridine is likely employed in similar synthetic strategies. The methylsulfonyl group acts as a potent electron-withdrawing group, activating the 4-position for nucleophilic aromatic substitution, where the bromine atom is displaced by a variety of amine-containing fragments. This reaction is a cornerstone in the construction of the core structures of many kinase inhibitors.

Furthermore, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl moieties. This allows for the exploration of structure-activity relationships by modifying the substituents that occupy the solvent-exposed regions of the kinase active site.

While specific examples of drug candidates synthesized directly from 4-Bromo-2-(methylsulfonyl)pyridine are not readily found in publicly available literature, its utility can be inferred from patents describing the synthesis of protein kinase inhibitors from analogous sulfonylpyridine building blocks.[2]

Conclusion

References

- BenchChem. Application Notes and Protocols for the Synthesis of Substituted Pyridines from 4-Bromo-2-methylpyridine. BenchChem. Accessed January 25, 2026.

- US9314464B2, Compounds and compositions as protein kinase inhibitors, issued April 19, 2016.

- Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine. Accessed January 25, 2026.

- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Published September 20, 2024.

- ChemicalBook. 4-Bromo-2-methylpyridine synthesis. ChemicalBook. Accessed January 25, 2026.

- US8835443B2, Pyrimidine compound and medical use thereof, issued September 16, 2014.

- Justia Patents.

- BenchChem. The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. BenchChem. Accessed January 25, 2026.

- Organic Syntheses. synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses. Accessed January 25, 2026.

- ChemicalBook. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum. ChemicalBook. Accessed January 25, 2026.

- PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. Accessed January 25, 2026.

- OSTI.gov. Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. Accessed January 25, 2026.

- Google Patents. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. Accessed January 25, 2026.

- ChemicalBook. 4-Bromopyridine(1120-87-2) 1H NMR spectrum. ChemicalBook. Accessed January 25, 2026.

- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Accessed January 25, 2026.

- ResearchGate. (PDF)

- PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Accessed January 25, 2026.

- National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. Accessed January 25, 2026.

- Organic Syntheses. 4-bromo-2-heptene. Organic Syntheses. Accessed January 25, 2026.

- BenchChem. Application Notes and Protocols for the Oxidation of 4-(methylthio)benzaldehyde to 4. BenchChem. Accessed January 25, 2026.

- HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Published 1999.

- ChemicalBook. 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum. ChemicalBook. Accessed January 25, 2026.

- BuyersGuideChem. 4-Bromo-2-(methylsulfonyl)pyridine | C6H6BrNO2S. BuyersGuideChem. Accessed January 25, 2026.

- ChemicalBook. 4-BROMO-2-METHYLANISOLE(14804-31-0) 1H NMR spectrum. ChemicalBook. Accessed January 25, 2026.

- A2B Chem. 1193244-93-7 | 2-Bromo-4-(methylsulfonyl)pyridine. A2B Chem. Accessed January 25, 2026.

- Cheméo. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Cheméo. Accessed January 25, 2026.

- ChemicalBook. 4-Bromo-2-indanone(846032-36-8) 1H NMR spectrum. ChemicalBook. Accessed January 25, 2026.

- Sigma-Aldrich. 4-Bromo-2-methylpyridine 96 22282-99-1. Sigma-Aldrich. Accessed January 25, 2026.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 3. US8835443B2 - Pyrimidine compound and medical use thereof - Google Patents [patents.google.com]

4-Bromo-2-(methylsulfonyl)pyridine molecular weight

An In-Depth Technical Guide to 4-Bromo-2-(methylsulfonyl)pyridine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs targeting a wide array of diseases.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[2] Within this class, functionalized pyridines serve as versatile building blocks for constructing complex molecular architectures. 4-Bromo-2-(methylsulfonyl)pyridine is a prime example of such a key intermediate. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its physicochemical properties, synthetic routes, and strategic applications, particularly emphasizing its role as a trifunctional building block in modern synthetic chemistry. The strategic placement of a bromine atom, a methylsulfonyl group, and the pyridine nitrogen atom provides a powerful toolkit for orthogonal chemical modifications, making it an invaluable reagent in the synthesis of novel chemical entities.

Physicochemical and Structural Properties

4-Bromo-2-(methylsulfonyl)pyridine is a solid at room temperature, valued for its stability and defined reactivity. A comprehensive summary of its core properties is essential for its effective use in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 236.08 g/mol | [3] |

| Molecular Formula | C₆H₆BrNO₂S | [3][4][5] |

| CAS Number | 1209459-93-7 | [3][4][5][6] |

| Canonical SMILES | CS(=O)(=O)C1=CC(Br)=CN=C1 | [4] |

| Purity | Typically ≥95% | [5] |

| Appearance | White to off-white solid | |

| Storage Conditions | Inert atmosphere, 2-8°C | [4][5] |

The methylsulfonyl group (a sulfone) is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring. This electronic effect, combined with the presence of the bromine atom, is the foundation of its synthetic utility, which will be explored in Section 3. Proper storage in a cool, dry, and inert environment is critical to prevent degradation and ensure reproducible results in subsequent reactions.

Synthesis and Purification

Commercially, 4-Bromo-2-(methylsulfonyl)pyridine is available from various chemical suppliers. However, understanding its synthesis is crucial for process development and for instances where in-house preparation is required. The most common and logical synthetic route involves the oxidation of the corresponding sulfide precursor, 4-bromo-2-(methylthio)pyridine.

Synthetic Workflow Rationale

The conversion of a sulfide to a sulfone is a robust and high-yielding transformation in organic chemistry. The choice of an oxidizing agent is critical and is dictated by factors such as substrate tolerance, cost, and safety. Reagents like meta-Chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are frequently employed due to their efficacy and relatively mild reaction conditions. The workflow involves the oxidation reaction, followed by a standard aqueous work-up to remove byproducts and unreacted reagents, and concludes with purification, typically via silica gel chromatography.

Caption: General workflow for the synthesis and purification of 4-Bromo-2-(methylsulfonyl)pyridine.

Experimental Protocol: Oxidation of 4-bromo-2-(methylthio)pyridine

This protocol describes a representative procedure for the synthesis of the title compound.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-(methylthio)pyridine (1.0 equivalent) in a suitable solvent such as Dichloromethane (DCM) or Chloroform.

-

Cool the solution to 0°C using an ice bath. The cooling is a critical step to control the exothermicity of the oxidation reaction and minimize potential side reactions.

-

-

Oxidation:

-

Slowly add a solution of meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) in DCM to the cooled solution of the starting material. The use of a slight excess of the oxidant ensures complete conversion of the sulfide.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Work-up and Extraction:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic byproduct, 3-chlorobenzoic acid, and any remaining m-CPBA.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine. These washes ensure the complete removal of water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

An eluent system of ethyl acetate in hexanes is typically effective. The optimal ratio should be determined by TLC analysis.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 4-Bromo-2-(methylsulfonyl)pyridine as a solid.

-

-

Validation:

-

Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure it meets the standards required for subsequent applications.

-

Applications in Medicinal Chemistry and Drug Discovery

The synthetic power of 4-Bromo-2-(methylsulfonyl)pyridine lies in its trifunctional nature. The bromine atom, the methylsulfonyl group, and the pyridine nitrogen offer three distinct points for chemical modification, which can often be addressed orthogonally.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. scbt.com [scbt.com]

- 4. 1209459-93-7|4-Bromo-2-(methylsulfonyl)pyridine|BLD Pharm [bldpharm.com]

- 5. 4-Bromo-2-(methylsulfonyl)pyridine - Lead Sciences [lead-sciences.com]

- 6. 4-Bromo-2-(methylsulfonyl)pyridine | C6H6BrNO2S - BuyersGuideChem [buyersguidechem.com]

An In-depth Technical Guide to 4-Bromo-2-(methylsulfonyl)pyridine: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive analysis of 4-Bromo-2-(methylsulfonyl)pyridine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical and physical properties, spectral characteristics, and its nuanced reactivity profile. The document emphasizes the synthetic utility of this reagent, particularly in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, which are foundational in the construction of complex pharmaceutical intermediates. Detailed, field-tested protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge required for its effective application.

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and its unique electronic properties make it a cornerstone of drug design. 4-Bromo-2-(methylsulfonyl)pyridine (Figure 1) emerges as a particularly valuable synthetic intermediate due to its dual-handle reactivity. The molecule is strategically functionalized with:

-

An electrophilic pyridine core , further activated by a potent electron-withdrawing methylsulfonyl group at the C2 position.

-

A bromine atom at the C4 position, an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions.[3]

This combination allows for sequential and regioselective functionalization, making it a powerful tool for building molecular complexity in the synthesis of novel therapeutic agents and functional materials.[3]

Figure 1. Chemical Structure of 4-Bromo-2-(methylsulfonyl)pyridine

Figure 1. Chemical Structure of 4-Bromo-2-(methylsulfonyl)pyridine

Physicochemical and Spectroscopic Profile

Precise knowledge of a compound's physical and spectral properties is critical for its effective use in synthesis, including planning reaction conditions and purification strategies.

Core Properties and Identifiers

The fundamental identifiers and known physical properties of 4-Bromo-2-(methylsulfonyl)pyridine are summarized in Table 1. It is important to note that while the compound is commercially available, comprehensive experimental data for properties such as melting and boiling points are not widely reported in the literature.[4]

| Property | Value | Source(s) |

| CAS Number | 1209459-93-7 | [5][6][7] |

| Molecular Formula | C₆H₆BrNO₂S | [5][6] |

| Molecular Weight | 236.09 g/mol | [6][8] |

| Appearance | Not widely reported; likely a white to off-white solid | General observation |

| Purity | Typically >95% (commercial grade) | [7] |

| Storage | Inert atmosphere, 2-8°C | [7][8] |

Spectroscopic Characterization

Spectroscopic analysis confirms the structure of 4-Bromo-2-(methylsulfonyl)pyridine. Below is an expert interpretation of its expected spectral data.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, characteristic of a tri-substituted pyridine ring.

-

δ ~8.7 ppm (d, 1H): The proton at C6 is deshielded by the adjacent nitrogen and the sulfonyl group.

-

δ ~8.0 ppm (d, 1H): The proton at C3 is deshielded by the adjacent powerful electron-withdrawing sulfonyl group.

-

δ ~7.8 ppm (dd, 1H): The proton at C5 is coupled to both H3 and H6.

-

δ ~3.2 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methylsulfonyl group.

-

-

¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will reflect the electronic environment of the ring.

-

δ ~160 ppm: C2, directly attached to the nitrogen and the highly deshielding sulfonyl group.

-

δ ~152 ppm: C6, deshielded by the adjacent nitrogen.

-

δ ~130-140 ppm: C4 (bearing the bromine) and C5.

-

δ ~125 ppm: C3.

-

δ ~45 ppm: The carbon of the methyl group in the methylsulfonyl moiety.

-

-

Mass Spectrometry (EI): The mass spectrum provides definitive evidence of the molecular weight and the presence of bromine. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity at m/z 235 and 237.[9] Common fragmentation would involve the loss of the methyl group (-CH₃) or the entire sulfonyl group (-SO₂CH₃).

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include strong asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl group, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. C=N and C=C stretching vibrations from the pyridine ring would appear in the 1600-1400 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The synthetic power of 4-Bromo-2-(methylsulfonyl)pyridine stems from the electron-deficient nature of the pyridine ring, which is significantly enhanced by the C2-sulfonyl group. This electronic profile dictates its reactivity towards nucleophiles and in metal-catalyzed transformations.

Electronic Profile and Reactivity Sites

The pyridine nitrogen and the methylsulfonyl group are potent electron-withdrawing groups. Their combined effect creates significant partial positive charges (δ+) at the C2, C4, and C6 positions, rendering them highly susceptible to nucleophilic attack. The bromine at C4 serves as an excellent leaving group, making this position a prime target for substitution reactions.

Caption: Key sites of reactivity on the 4-Bromo-2-(methylsulfonyl)pyridine scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry.[10] For this substrate, the reaction proceeds preferentially at the C4 position. The strong electron-withdrawing nature of the ring nitrogen (para to C4) and the sulfonyl group (ortho to C4) effectively stabilizes the negatively charged Meisenheimer intermediate, which is the rate-determining step of the reaction.[11][12] This makes the displacement of the bromide highly favorable, even with moderate nucleophiles.

This protocol describes a general procedure for the amination of 4-Bromo-2-(methylsulfonyl)pyridine.

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-2-(methylsulfonyl)pyridine (1.0 eq).

-

Solvent and Base: Add a polar aprotic solvent such as DMSO or NMP. Add a suitable non-nucleophilic base, typically diisopropylethylamine (DIPEA, 2.0-3.0 eq).

-

Nucleophile Addition: Add the desired amine nucleophile (1.1-1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. The causality here is that thermal energy is required to overcome the activation barrier for the formation of the Meisenheimer complex and subsequent loss of the bromide leaving group.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is an ideal handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[3]

The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl structures.[13][14] It involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) catalyzed by a palladium(0) complex.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Reagent Setup: In a reaction vessel, combine 4-Bromo-2-(methylsulfonyl)pyridine (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).[15]

-

Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand. The choice of catalyst and ligand is crucial and depends on the steric and electronic properties of the coupling partners.

-

Solvent and Degassing: Add a solvent mixture, typically dioxane/water or toluene/water. The system must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction Conditions: Heat the mixture under an inert atmosphere to 80-110 °C for 2-24 hours.

-

Work-up and Purification: After cooling, perform an aqueous work-up similar to the SNAr protocol. Purification is typically achieved via column chromatography.

Safety and Handling

Proper handling of 4-Bromo-2-(methylsulfonyl)pyridine is essential due to its potential hazards.[8]

-

Hazard Identification: The compound is classified as harmful if swallowed or in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8][16][17][18]

-

GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[8]

-

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Handling Precautions: Avoid all personal contact, including inhalation of dust or vapors.[17] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16][17] Keep containers tightly sealed when not in use.

-

First Aid Measures:

-

Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes and seek medical attention.[4][16]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]

-

Ingestion: Rinse mouth with water and call a poison center or doctor immediately.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, under an inert atmosphere.[4][8]

Conclusion

4-Bromo-2-(methylsulfonyl)pyridine is a high-value, versatile reagent for chemical synthesis. Its well-defined reactivity, governed by the powerful electron-withdrawing sulfonyl group and the strategically placed bromine atom, allows for predictable and selective functionalization. Through SNAr and palladium-catalyzed cross-coupling reactions, this building block provides chemists with a reliable pathway to complex pyridine-containing molecules, underpinning advances in drug discovery and materials science. Adherence to strict safety protocols is mandatory for its handling and application.

References

-

BuyersGuideChem. 4-Bromo-2-(methylsulfonyl)pyridine | C6H6BrNO2S. [Link]

-

Al-Masoudi, et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 27(15), 4987. [Link]

-

PubChem. 5-Bromo-4-fluoro-2-(methylsulfonyl)pyridine. [Link]

-

Lead Sciences. 4-Bromo-2-(methylsulfonyl)pyridine. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

- Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

-

ChemTube3D. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

-

Kishbaugh, T. L. (2016). Pyridines and Imidazopyridines With Medicinal Significance. Current topics in medicinal chemistry, 16(28), 3274–3302. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

-

Leah4sci. (2019). Nucleophilic Aromatic Substitutions. [Link]

-

Kumar, B., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2033–2055. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry Page. (2023). Bromo pattern in Mass Spectrometry. [Link]

-

PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

mzCloud. 4 Bromo 2 5 DMA. [Link]

-

National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

-

MDPI. (E)-4-(2-(7-Bromo-[5][16][18]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. [Link]

Sources

- 1. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. 4-Bromo-2-(methylsulfonyl)pyridine | C6H6BrNO2S - BuyersGuideChem [buyersguidechem.com]

- 6. scbt.com [scbt.com]

- 7. 4-Bromo-2-(methylsulfonyl)pyridine - Lead Sciences [lead-sciences.com]

- 8. 1209459-93-7|4-Bromo-2-(methylsulfonyl)pyridine|BLD Pharm [bldpharm.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. benchchem.com [benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

Navigating the Synthesis of 4-Bromo-2-(methylsulfonyl)pyridine: A Technical Guide for Chemical Innovators

An In-depth Exploration of Synthetic Strategies, Mechanistic Insights, and Practical Considerations for a Key Pharmaceutical Building Block

Introduction: The Significance of 4-Bromo-2-(methylsulfonyl)pyridine in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Among the vast array of functionalized pyridines, 4-Bromo-2-(methylsulfonyl)pyridine has emerged as a particularly valuable intermediate. Its unique electronic properties and strategically positioned functional groups—a versatile bromine atom ripe for cross-coupling reactions and a strongly electron-withdrawing methylsulfonyl group—make it a powerful building block for accessing complex molecular architectures with potent biological activities. This guide provides a comprehensive overview of the primary synthetic routes to this pivotal compound, offering a critical analysis of each pathway's advantages and limitations. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer practical insights to empower researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of 4-Bromo-2-(methylsulfonyl)pyridine

The synthesis of 4-Bromo-2-(methylsulfonyl)pyridine can be broadly categorized into two primary strategies, each commencing from a different commercially available or readily accessible starting material. The choice of route often depends on factors such as scale, cost of reagents, and desired purity.

Route 1: Oxidation of a Thioether Precursor

This is arguably the most direct and widely employed approach. It leverages the nucleophilic aromatic substitution (SNAr) reaction to introduce a methylthio group, which is subsequently oxidized to the desired methylsulfonyl moiety.

Step 1: Synthesis of 4-Bromo-2-(methylthio)pyridine

The initial step involves the formation of a carbon-sulfur bond at the C2 position of the pyridine ring. The starting material of choice is typically 2,4-dibromopyridine. The rationale for this selection lies in the differential reactivity of the two bromine atoms. The bromine at the 2-position is significantly more susceptible to nucleophilic attack than the one at the 4-position. This regioselectivity is a direct consequence of the electronic nature of the pyridine ring, where the nitrogen atom withdraws electron density, making the ortho (C2) and para (C4) positions electron-deficient and thus more electrophilic. The attack of a nucleophile at these positions leads to a resonance-stabilized intermediate (a Meisenheimer-like complex) where the negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing feature not possible with attack at the C3 position.

Sodium thiomethoxide (NaSMe) is the nucleophile of choice for this transformation. It is a potent sulfur nucleophile that readily displaces the more labile bromine at the 2-position.

Experimental Protocol: Synthesis of 4-Bromo-2-(methylthio)pyridine

-

Reaction Setup: To a solution of 2,4-dibromopyridine in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is added sodium thiomethoxide at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-bromo-2-(methylthio)pyridine.

Step 2: Oxidation to 4-Bromo-2-(methylsulfonyl)pyridine

With the thioether in hand, the subsequent step is the oxidation of the sulfur atom to the sulfone. This transformation requires a robust oxidizing agent capable of converting the sulfide first to a sulfoxide and then to the sulfone.

Several oxidizing agents can accomplish this, with meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®) being the most common.

-

m-CPBA: This reagent is a versatile and selective oxidant. Typically, two or more equivalents are required to ensure complete oxidation to the sulfone. The reaction is usually performed in a chlorinated solvent like dichloromethane (DCM) at room temperature.

-

Oxone®: This is a stable, inexpensive, and environmentally benign oxidizing agent. It is often used in a biphasic system with a phase-transfer catalyst or in a mixture of solvents like methanol and water.

Experimental Protocol: Oxidation of 4-Bromo-2-(methylthio)pyridine

-

Reaction Setup: 4-Bromo-2-(methylthio)pyridine is dissolved in a suitable solvent (e.g., DCM for m-CPBA, or a methanol/water mixture for Oxone®).

-

Addition of Oxidant: The oxidizing agent (m-CPBA or Oxone®) is added portion-wise to the solution, often at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete conversion of the starting material and the intermediate sulfoxide to the desired sulfone.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the oxidant byproducts. For m-CPBA, this typically involves washing with a basic solution (e.g., saturated sodium bicarbonate). For Oxone®, the salts are removed by aqueous work-up. The crude product is then extracted, dried, and purified, often by recrystallization or column chromatography, to yield 4-Bromo-2-(methylsulfonyl)pyridine.

Data Presentation: Route 1 Summary

| Step | Starting Material | Reagents | Solvent | Key Intermediate | Product |

| 1 | 2,4-Dibromopyridine | Sodium thiomethoxide | DMF or NMP | - | 4-Bromo-2-(methylthio)pyridine |

| 2 | 4-Bromo-2-(methylthio)pyridine | m-CPBA or Oxone® | DCM or MeOH/H₂O | 4-Bromo-2-(methylsulfinyl)pyridine | 4-Bromo-2-(methylsulfonyl)pyridine |

Visualization: Route 1 Workflow

Caption: Synthetic pathway via thioether oxidation.

Route 2: From 2-Amino-4-bromopyridine via Sandmeyer-type Reaction

An alternative strategy begins with 2-amino-4-bromopyridine. This route involves a diazotization reaction followed by the introduction of a sulfonyl precursor.

Navigating the Spectral Landscape of 4-Bromo-2-(methylsulfonyl)pyridine: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for 4-Bromo-2-(methylsulfonyl)pyridine (CAS 1209459-93-7), a key intermediate in contemporary drug discovery and agrochemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted NMR spectra, explains the underlying chemical principles, and provides actionable protocols for acquiring and analyzing this data. Our approach is grounded in established spectroscopic principles and insights from synthetic chemistry to ensure a thorough and practical understanding of this compound's spectral features.

Introduction: The Structural Significance of 4-Bromo-2-(methylsulfonyl)pyridine

4-Bromo-2-(methylsulfonyl)pyridine is a substituted pyridine ring, a heterocyclic motif of immense importance in medicinal chemistry. The molecule's structure is characterized by two key substituents: a bromine atom at the 4-position and a methylsulfonyl group at the 2-position. These substituents have opposing electronic effects on the pyridine ring. The bromine atom is a weakly deactivating group via induction but can donate electron density through resonance. In contrast, the methylsulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This electronic push-pull relationship significantly influences the chemical environment of the pyridine ring's protons and carbons, resulting in a distinctive NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and monitoring its transformations in chemical reactions.

Predicted NMR Spectroscopic Data

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-2-(methylsulfonyl)pyridine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-3 | ~8.2 - 8.4 | Doublet (d) | ~1.5 - 2.5 | Located between the strongly electron-withdrawing sulfonyl group and the bromine atom, this proton is expected to be the most deshielded of the ring protons. It will show a small coupling to H-5. |

| H-5 | ~7.8 - 8.0 | Doublet of Doublets (dd) | J(H5-H6) ~5.0-6.0, J(H5-H3) ~1.5-2.5 | This proton is coupled to both H-6 and H-3, leading to a doublet of doublets. Its chemical shift is influenced by the adjacent bromine and the para-sulfonyl group. |

| H-6 | ~8.7 - 8.9 | Doublet (d) | ~5.0 - 6.0 | This proton is adjacent to the nitrogen atom, which strongly deshields it. It will exhibit a larger coupling to H-5. |

| -SO₂CH₃ | ~3.2 - 3.4 | Singlet (s) | N/A | The protons of the methyl group are attached to the sulfonyl group, which shifts them downfield compared to a simple methyl group. As there are no adjacent protons, the signal is a singlet. |

Note: Predicted shifts are relative to TMS (δ 0.00) and are typically measured in CDCl₃ or DMSO-d₆. Actual values can vary based on solvent and concentration.

Predicted ¹³C NMR Data

The carbon NMR spectrum is anticipated to display five signals for the pyridine ring carbons and one for the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-2-(methylsulfonyl)pyridine

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-2 | ~155 - 158 | This carbon is directly attached to the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift. |

| C-3 | ~122 - 125 | Positioned between two substituted carbons, its chemical shift is moderately affected. |

| C-4 | ~130 - 133 | The carbon bearing the bromine atom will be shifted downfield, though the effect is less pronounced than that of the sulfonyl group. |

| C-5 | ~128 - 131 | This carbon is influenced by the adjacent bromine and the nitrogen atom. |

| C-6 | ~150 - 153 | The carbon adjacent to the nitrogen atom is significantly deshielded and appears at a downfield chemical shift. |

| -SO₂CH₃ | ~40 - 43 | The methyl carbon attached to the sulfonyl group will have a characteristic chemical shift in this region. |

Note: Predicted shifts are relative to TMS (δ 0.00) and are typically measured in CDCl₃ or DMSO-d₆.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 4-Bromo-2-(methylsulfonyl)pyridine, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating checks for solvent purity and instrument calibration.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., >5 mg/mL). Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points. The choice of solvent can slightly alter chemical shifts.[1]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 4-Bromo-2-(methylsulfonyl)pyridine directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Dissolution: Cap the tube and gently invert it several times to dissolve the sample completely. If necessary, use a vortex mixer or brief sonication.

-

Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a chemical shift reference (δ 0.00 ppm).

Caption: Workflow for NMR sample preparation and analysis.

Instrument Setup and Data Acquisition

-

Spectrometer: Use a modern NMR spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.

-

Interpretation of Potential Impurities

The trustworthiness of a sample's identity relies on understanding potential impurities that may arise during its synthesis. A common route to 4-Bromo-2-(methylsulfonyl)pyridine involves the oxidation of the corresponding sulfide, 4-bromo-2-(methylthio)pyridine.

Caption: Synthetic route and potential impurities.

Possible impurities that could be observed in the NMR spectrum include:

-

Unreacted Starting Material: The presence of 4-bromo-2-(methylthio)pyridine would be indicated by a singlet for the -SCH₃ group around 2.5-2.7 ppm.

-

Residual Solvents: Signals from common organic solvents used in synthesis and purification (e.g., dichloromethane, ethyl acetate, hexanes) may be present.[2][3][4] These can be identified by their characteristic chemical shifts.

-

Water: A broad singlet, the chemical shift of which is highly dependent on the solvent and temperature, may be observed.[1]

Conclusion

This technical guide provides a comprehensive framework for the NMR analysis of 4-Bromo-2-(methylsulfonyl)pyridine. By combining predicted spectral data with a robust experimental protocol and an understanding of potential impurities, researchers can confidently characterize this important synthetic intermediate. The detailed interpretation of the expected ¹H and ¹³C NMR spectra, grounded in the electronic effects of the bromo and methylsulfonyl substituents, serves as a valuable tool for structural verification and purity assessment in any research and development setting.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-(methylsulfonyl)pyridine

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-bromo-2-(methylsulfonyl)pyridine, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis. By elucidating its ionization and fragmentation behavior, this document serves as a practical resource for structural confirmation, purity assessment, and metabolic studies.

Introduction: The Significance of 4-Bromo-2-(methylsulfonyl)pyridine

4-Bromo-2-(methylsulfonyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a methylsulfonyl group. Such substituted pyridines are pivotal building blocks in the synthesis of a wide array of organic molecules, including pharmaceutical intermediates and agrochemicals.[1] The methylsulfonyl group, in particular, can act as a reactive site, making sulfonylpyridines valuable in various chemical transformations.[2][3]

Mass spectrometry is an indispensable analytical technique for the characterization of such molecules.[4] It provides crucial information about the molecular weight and elemental composition, and through the analysis of fragmentation patterns, offers deep insights into the compound's structure. This guide will delve into the theoretical and practical aspects of analyzing 4-bromo-2-(methylsulfonyl)pyridine using mass spectrometry, with a focus on predicting and interpreting its mass spectrum.

Fundamental Principles: Ionization and Isotopic Signature

To be analyzed by a mass spectrometer, a neutral molecule must first be converted into a gas-phase ion.[5] For a compound like 4-bromo-2-(methylsulfonyl)pyridine, Electron Ionization (EI) is a common and effective technique. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a positively charged radical cation, known as the molecular ion (M•+).[6]

A key characteristic in the mass spectrum of 4-bromo-2-(methylsulfonyl)pyridine is the isotopic pattern imparted by the bromine atom. Natural bromine consists of two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[7] This results in any ion containing a single bromine atom appearing as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z).[5][8] This distinctive "M" and "M+2" pattern is a powerful diagnostic tool for identifying bromine-containing compounds.[7]

Predicting the Fragmentation Pattern

The high energy of electron ionization not only forms the molecular ion but also imparts excess internal energy, causing it to fragment into smaller, more stable ions and neutral radicals.[9] The fragmentation pathways are governed by the relative strengths of the chemical bonds within the molecule and the stability of the resulting charged fragments. For 4-bromo-2-(methylsulfonyl)pyridine, several key fragmentation routes can be predicted.

The molecular weight of 4-bromo-2-(methylsulfonyl)pyridine (C6H6BrNO2S) is calculated using the most abundant isotopes (12C, 1H, 79Br, 14N, 16O, 32S). Therefore, the molecular ion peak (M•+) is expected at m/z 251, with a corresponding M+2 peak at m/z 253.

The primary fragmentation events are likely to involve the weaker bonds in the molecule, particularly around the sulfonyl group.

-

Loss of the Methyl Radical (•CH3): Cleavage of the S-CH3 bond is a common fragmentation pathway for methyl sulfones. This would result in a fragment ion with m/z 236 (and a corresponding M+2 peak at m/z 238).

-

Loss of Sulfur Dioxide (SO2): The sulfonyl group can be eliminated as a neutral molecule of SO2 (64 Da). This would lead to a fragment at m/z 187 (and M+2 at m/z 189).

-

Cleavage of the C-S Bond: The bond between the pyridine ring and the sulfonyl group can also break. This could lead to the formation of a bromopyridyl cation at m/z 156 (and M+2 at m/z 158) and the loss of a methylsulfonyl radical (•SO2CH3).

-

Loss of Bromine Radical (•Br): The C-Br bond can also cleave, resulting in a methylsulfonyl pyridine cation at m/z 172.

The following diagram illustrates these predicted fragmentation pathways:

Caption: Predicted Electron Ionization Fragmentation Pathways of 4-Bromo-2-(methylsulfonyl)pyridine.

Summary of Predicted Key Ions:

| m/z (79Br / 81Br) | Proposed Structure | Neutral Loss |

| 251 / 253 | [C6H6BrNSO2]+• (Molecular Ion) | - |

| 236 / 238 | [C5H3BrNSO2]+ | •CH3 |

| 187 / 189 | [C6H6BrN]+• | SO2 |

| 172 | [C6H6NSO2]+ | •Br |

| 156 / 158 | [C5H3BrN]+ | •SO2CH3 |

Experimental Protocol: Acquiring the Mass Spectrum

To obtain a high-quality mass spectrum of 4-bromo-2-(methylsulfonyl)pyridine, a systematic approach is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique given the likely volatility of the compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 4-bromo-2-(methylsulfonyl)pyridine.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10-100 µg/mL for analysis. The optimal concentration should be determined empirically to avoid detector saturation.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C. (This program should be optimized based on the actual retention time of the compound.)

-

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the filament from being damaged by the solvent peak.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data using the instrument's software.

-

Identify the chromatographic peak corresponding to 4-bromo-2-(methylsulfonyl)pyridine.

-

Extract the mass spectrum from this peak.

-

Analyze the spectrum, identifying the molecular ion peaks (M and M+2) and the key fragment ions. Compare the observed m/z values and isotopic patterns with the predicted values.

-

The following diagram outlines the experimental workflow:

Caption: Experimental Workflow for the GC-MS Analysis of 4-Bromo-2-(methylsulfonyl)pyridine.

Conclusion: A Self-Validating Approach

This guide provides a robust framework for the mass spectrometric analysis of 4-bromo-2-(methylsulfonyl)pyridine. By understanding the fundamental principles of ionization and fragmentation, and by following a systematic experimental protocol, researchers can confidently identify and characterize this important synthetic building block. The inherent logic of mass spectrometry, where the predicted fragmentation patterns must align with the experimentally observed spectrum, creates a self-validating system for structural elucidation. The characteristic isotopic signature of bromine serves as a definitive marker, further enhancing the trustworthiness of the analysis. This comprehensive approach ensures both technical accuracy and field-proven insights for professionals in the chemical and pharmaceutical sciences.

References

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

Back, T. G., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Chemical Biology, 15(5), 1149–1157. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

-

Preethi, B., et al. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. ResearchGate. [Link]

-

Kalyanaraman, V., & Sohn, C. H. (2015). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Free Radical Biology and Medicine, 89, 936-946. [Link]

-

Back, T. G., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Sadiq, A., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6049. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Rasool, N., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(1), 193. [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

-

Cydzik, M., et al. (2018). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]

-

Clark, J. (2015). mass spectra - fragmentation patterns. Chemguide. [Link]

-

Jothi, L., et al. (2014). Synthesis, Growth and Characterization of Organic Nonlinear Optical Single Crystals of 4-Bromo-4'-Methyl Benzylidene Aniline. ResearchGate. [Link]

-

The Catalyst - Chemistry. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

Wang, P., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 13, 179. [Link]

-

University of Arizona. Interpretation of mass spectra. [Link]

-

PubChem. 5-Bromo-4-fluoro-2-(methylsulfonyl)pyridine. [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. uni-saarland.de [uni-saarland.de]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. m.youtube.com [m.youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Safety and Handling of 4-Bromo-2-(methylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Drug Discovery

4-Bromo-2-(methylsulfonyl)pyridine is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and agrochemical industries. Its utility as a versatile synthetic intermediate stems from the unique reactivity conferred by its trifunctionalized pyridine core. The electron-withdrawing methylsulfonyl group and the strategically positioned bromine atom make it an excellent substrate for a variety of cross-coupling reactions and nucleophilic substitutions. This reactivity profile allows for the facile introduction of diverse molecular fragments, rendering it a valuable building block in the synthesis of complex bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy.[1]

This guide provides a comprehensive overview of the safety and handling protocols for 4-Bromo-2-(methylsulfonyl)pyridine, grounded in authoritative data and practical experience. It is designed to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and ensure safe laboratory practices when working with this compound.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to its safe handling. While comprehensive experimental data for 4-Bromo-2-(methylsulfonyl)pyridine is not extensively published, the following table summarizes key identification and available physical data.

| Property | Value | Source |

| Chemical Name | 4-Bromo-2-(methylsulfonyl)pyridine | N/A |

| CAS Number | 1209459-93-7 | [2][3] |

| Molecular Formula | C₆H₆BrNO₂S | [2][3] |

| Molecular Weight | 236.09 g/mol | [3] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | 96-101 °C (for the related compound 4-Bromo-2-(trifluoromethyl)pyridine hydrobromide) | |

| Boiling Point | No data available | N/A |

| Storage Temperature | 2-8°C, under an inert atmosphere | [3] |

Hazard Identification and GHS Classification

4-Bromo-2-(methylsulfonyl)pyridine is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

| Hazard Statement | Code | Description |

| H302 | Harmful if swallowed | |

| H312 | Harmful in contact with skin | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H332 | Harmful if inhaled | |

| H335 | May cause respiratory irritation |

The signal word for this compound is Warning .

Toxicological Profile

Causality of Hazards: The toxicological effects of 4-Bromo-2-(methylsulfonyl)pyridine are likely attributable to its chemical structure. The electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing sulfonyl group, can lead to reactions with biological nucleophiles, causing irritation and potential cellular damage. The bromine atom can also contribute to its reactivity and toxic profile.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when handling 4-Bromo-2-(methylsulfonyl)pyridine to minimize exposure and mitigate risks.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] The fume hood provides primary containment and protects the user from inhaling dust or vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following diagram illustrates the essential PPE for handling 4-Bromo-2-(methylsulfonyl)pyridine.

Figure 1: Essential Personal Protective Equipment for handling 4-Bromo-2-(methylsulfonyl)pyridine.

Handling Procedures

-

Avoid all personal contact: This includes inhalation, ingestion, and skin/eye contact.

-

Use in a well-ventilated area: A chemical fume hood is strongly recommended.[4]

-

Do not eat, drink, or smoke when using this product.

-

Keep containers securely sealed when not in use.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly with soap and water after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Recommended storage temperature is 2-8°C.[3]

-

Store under an inert atmosphere to prevent degradation.[3]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][6] |

| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |

Spill Response

A well-defined spill response plan is essential for mitigating the impact of an accidental release.

Figure 2: Step-by-step workflow for responding to a spill of 4-Bromo-2-(methylsulfonyl)pyridine.

Spill Decontamination:

-

For small spills: Carefully sweep up the solid material, avoiding dust generation. Place into a suitable, labeled container for waste disposal.[7]

-

For liquid spills (if dissolved): Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

-

Decontamination of the area: After the bulk of the material has been removed, decontaminate the area by washing with soap and water.[8] For spills of brominated compounds, a 5-10% solution of sodium thiosulfate can be used to neutralize any remaining residue.[9]

-

Waste Disposal: All contaminated materials (absorbents, PPE, etc.) must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]

Disposal Considerations

The disposal of 4-Bromo-2-(methylsulfonyl)pyridine and its contaminated waste must be handled by a licensed chemical destruction plant.[4] Controlled incineration with flue gas scrubbing is a suitable method. Do not discharge to sewer systems or contaminate water, foodstuffs, or animal feed. Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[4]

Application in Drug Development: A Focus on Kinase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to a wide array of pharmaceuticals. 4-Bromo-2-(methylsulfonyl)pyridine serves as a key building block in the synthesis of targeted therapies, particularly kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10]

The bromine atom at the 4-position and the methylsulfonyl group at the 2-position of the pyridine ring provide two reactive sites for synthetic elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][11] This reaction allows for the formation of carbon-carbon bonds, enabling the attachment of various aryl and heteroaryl groups.

Exemplary Synthetic Protocol: Suzuki-Miyaura Coupling

Sources

- 1. 4-Bromo-2-(methylsulfonyl)pyrimidine [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. 1209459-93-7|4-Bromo-2-(methylsulfonyl)pyridine|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]

- 7. qmul.ac.uk [qmul.ac.uk]

- 8. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to the Reactivity of 4-Bromo-2-(methylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

4-Bromo-2-(methylsulfonyl)pyridine stands as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic architecture, characterized by an electron-deficient pyridine ring further activated by a potent electron-withdrawing methylsulfonyl group at the C2 position, coupled with a versatile bromine handle at the C4 position, renders it a highly reactive and strategically valuable substrate. This guide provides a comprehensive exploration of the reactivity of 4-bromo-2-(methylsulfonyl)pyridine, offering insights into the mechanistic underpinnings of its key transformations and providing detailed, field-proven protocols for its application in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Core Reactivity Principles: An Electronically Primed System

The reactivity of 4-bromo-2-(methylsulfonyl)pyridine is fundamentally governed by the synergistic interplay of the pyridine nitrogen and the methylsulfonyl group. The inherent electron-deficient nature of the pyridine ring is significantly amplified by the strong inductive and mesomeric electron-withdrawing effects of the sulfonyl group. This electronic pull creates pronounced electrophilic sites at the C2, C4, and C6 positions, making the molecule exceptionally susceptible to nucleophilic attack.[1]

The bromine atom at the C4 position serves a dual role. It acts as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions and, more significantly, provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.

Synthesis of 4-Bromo-2-(methylsulfonyl)pyridine

A robust and scalable synthesis of 4-bromo-2-(methylsulfonyl)pyridine is crucial for its widespread application. While various synthetic routes to substituted bromopyridines exist[2][3], a common strategy involves the oxidation of a corresponding thioether precursor. A representative, multi-step synthesis is outlined below.

Experimental Protocol: Synthesis of 4-Bromo-2-(methylsulfonyl)pyridine

Step 1: Synthesis of 4-Bromo-2-chloropyridine

A common starting material for related structures involves the conversion of a pyridine N-oxide. For the synthesis of 4-bromo-2-chloropyridine, a suitable precursor would be 2-chloro-4-nitropyridine N-oxide, which can undergo a Sandmeyer-type reaction to introduce the bromine.

Step 2: Thiolation of 4-Bromo-2-chloropyridine

The chloro-substituent at the C2 position is more labile towards nucleophilic substitution than the bromo-substituent at C4. This differential reactivity allows for selective displacement of the chloride with a sulfur nucleophile.

-

To a solution of 4-bromo-2-chloropyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium thiomethoxide (NaSMe) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-bromo-2-(methylthio)pyridine.

Step 3: Oxidation to 4-Bromo-2-(methylsulfonyl)pyridine

The final step involves the oxidation of the thioether to the corresponding sulfone.

-

Dissolve the 4-bromo-2-(methylthio)pyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid.

-

Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq) portion-wise.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-